molecular formula C11H16O B042202 2-tert-Butyl-4-methylphenol CAS No. 2409-55-4

2-tert-Butyl-4-methylphenol

Cat. No. B042202
Key on ui cas rn: 2409-55-4
M. Wt: 164.24 g/mol
InChI Key: IKEHOXWJQXIQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563849B2

Procedure details

2-tert-Butyl-4-methylphenol 9.68 g (58.93 mmol) and THF 100 ml were charged in a sufficiently dried 1 liter reactor purged with nitrogen, ethylmagnesium bromide 23.00 ml (an ether solution, 3.0N, 69.00 mmol) was added dropwise to the reactor at 0° C. in 30 minutes and after that, the resultant mixture was gradually heated to a room temperature and stirred for 1 hour at a room temperature. Toluene 100 ml was added, the resultant mixture was heated to 95° C., and the mixed solvents of the ether/THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, toluene 100 ml, p-formaldehyde 4.50 g (149.90 mmol) and triethylamine 12.50 ml (89.93 mmol) were added and the resultant mixture was stirred at 95° C. for 2 hour. After being cooled to a room temperature, the mixture was quenched with 300 ml of 1N hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butyl-5-methylsalicylaldehyde 7.36 g (yield 65%).
Quantity
9.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
p-formaldehyde
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].C1C[O:16][CH2:15]C1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH:15]=[O:16])[C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.68 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
p-formaldehyde
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen, ethylmagnesium bromide 23.00 ml (an ether solution, 3.0N, 69.00 mmol)
ADDITION
Type
ADDITION
Details
was added dropwise to the reactor at 0° C. in 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Toluene 100 ml was added
TEMPERATURE
Type
TEMPERATURE
Details
the resultant mixture was heated to 95° C.
CUSTOM
Type
CUSTOM
Details
the mixed solvents of the ether/THF were evaporated off
CUSTOM
Type
CUSTOM
Details
to obtain a slightly opaque slurry
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to a room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to a room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 300 ml of 1N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
an organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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